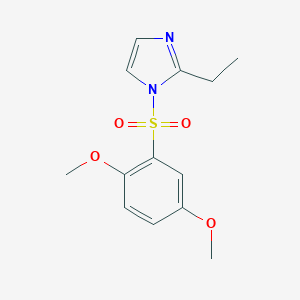
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an imidazole ring substituted with a 2-ethyl group and a sulfonyl group attached to a 2,5-dimethoxyphenyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the imidazole derivative in the presence of a base like triethylamine.
Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the 2,5-dimethoxyphenyl moiety to the sulfonyl group, often using Suzuki–Miyaura coupling reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole can be compared with similar compounds like:
1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole: This compound has a benzimidazole ring instead of an imidazole ring, which can affect its chemical reactivity and biological activity.
1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
352444-74-7 |
|---|---|
Fórmula molecular |
C13H16N2O4S |
Peso molecular |
296.34g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C13H16N2O4S/c1-4-13-14-7-8-15(13)20(16,17)12-9-10(18-2)5-6-11(12)19-3/h5-9H,4H2,1-3H3 |
Clave InChI |
IMSLDUZXRQTEII-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canónico |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Solubilidad |
32.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Ethoxybenzenesulfonylamino)phenoxy]acetic acid](/img/structure/B345157.png)
amine](/img/structure/B345159.png)
amine](/img/structure/B345161.png)
amine](/img/structure/B345162.png)
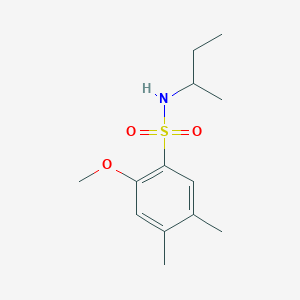
![2-Ethyl-1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B345171.png)
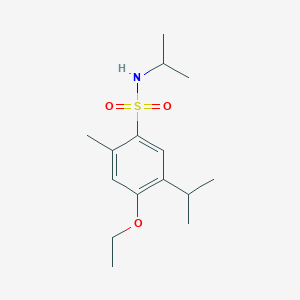
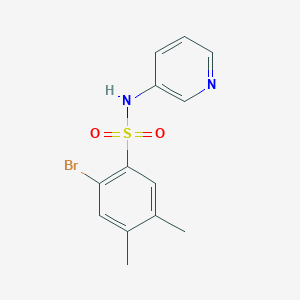
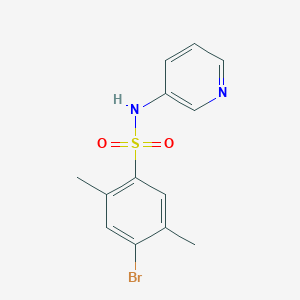
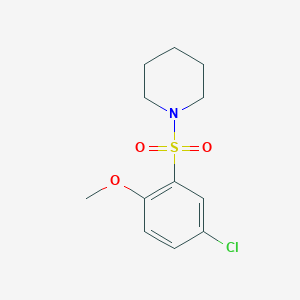

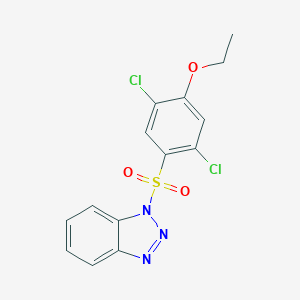
![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)
